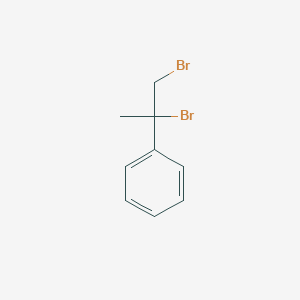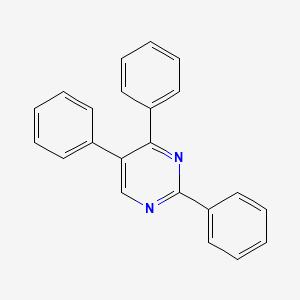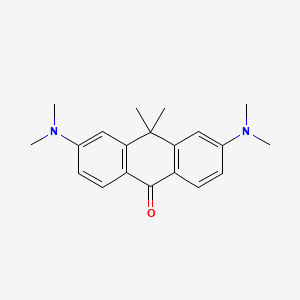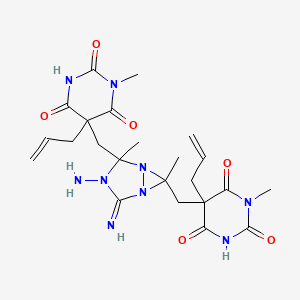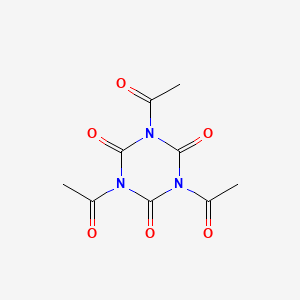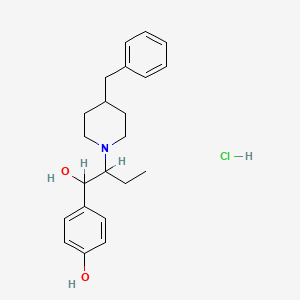
4-Benzyl-beta-ethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-beta-ethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-beta-ethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride typically involves multi-step organic reactions. Common starting materials include benzyl chloride, ethylamine, and 4-hydroxybenzaldehyde. The synthesis may involve:
Formation of the piperidine ring: This can be achieved through cyclization reactions.
Introduction of the benzyl group: This step often involves nucleophilic substitution reactions.
Hydroxylation: Introduction of the hydroxyl group can be done through oxidation reactions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl and piperidine groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various conditions.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Benzyl-beta-ethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine core structure.
4-Hydroxybenzylamine: Contains the hydroxyphenyl group.
Beta-ethylpiperidine: Similar ethyl substitution on the piperidine ring.
Uniqueness
4-Benzyl-beta-ethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds.
Properties
CAS No. |
35133-54-1 |
|---|---|
Molecular Formula |
C22H30ClNO2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxybutyl]phenol;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-2-21(22(25)19-8-10-20(24)11-9-19)23-14-12-18(13-15-23)16-17-6-4-3-5-7-17;/h3-11,18,21-22,24-25H,2,12-16H2,1H3;1H |
InChI Key |
JUDOHZNFWFNJIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


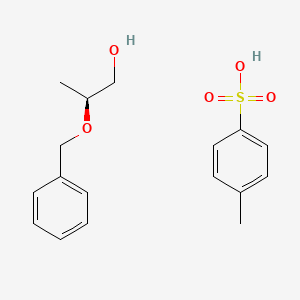
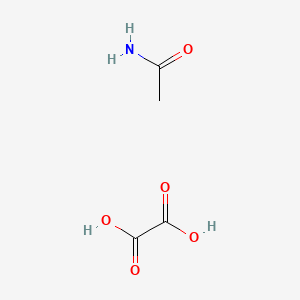


![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

